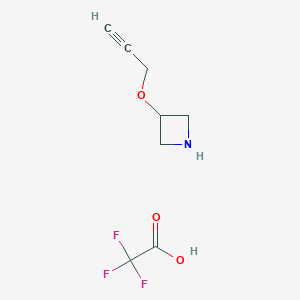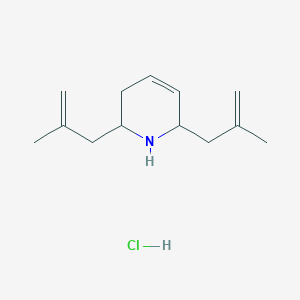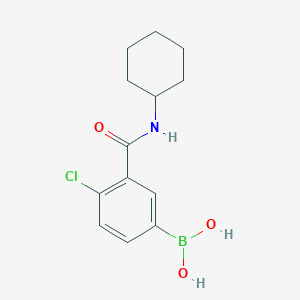
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoesäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C16H21NO4, and its molecular weight is 291.34 g/mol . The structure contains a pyrrolidine ring, a benzoic acid group, and a tert-butoxycarbonyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is acidic and can participate in acid-base reactions. The carbonyl group in the Boc group can be involved in reactions with nucleophiles. The pyrrolidine ring can potentially undergo reactions at the nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature .
Wissenschaftliche Forschungsanwendungen
Verwendung in Kreuzkupplungsreaktionen
Diese Verbindung kann in metallkatalysierten Kreuzkupplungsreaktionen verwendet werden, wie z. B. Suzuki-Miyaura- und Negishi-Kupplungen . Diese Reaktionen werden in der organischen Chemie häufig zur Synthese verschiedener Arten von Verbindungen verwendet.
Herstellung von tert-Butoxycarbonyl-Derivaten
Die Verbindung kann zur Herstellung von tert-Butoxycarbonyl-Derivaten von Aminosäuren unter Verwendung von Di-tert-butylpyrocarbonat verwendet werden . Dieser Prozess ist wichtig im Bereich der Biochemie und pharmazeutischen Chemie.
Kinetikstudie
Die Kinetik der Gasphasen-Eliminierung von 1-(tert-Butoxycarbonyl)-2-Pyrrolidinon, einer verwandten Verbindung, wurde in einem statischen System untersucht . Dies könnte wertvolle Informationen über die Reaktivität und Stabilität der Verbindung liefern.
Sensoranwendungen
Boronsäuren, die mit dieser Verbindung verwandt sind, werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, einschließlich ihrer Verwendung in verschiedenen Sensoranwendungen . Sie können mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren, was zu ihrer Verwendung in Sensoranwendungen führt.
Therapeutika und Trenntechnologien
Boronsäuren von Therapeutika bis hin zu Trenntechnologien wurden in mehreren Arbeiten behandelt . Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht die Verwendung in verschiedenen Bereichen, die von der biologischen Markierung, der Proteinmanipulation und -modifikation, der Trennung bis hin zur Entwicklung von Therapeutika reichen .
Biochemische Werkzeuge
Boronsäuren werden als biochemische Werkzeuge für verschiedene Zwecke eingesetzt, darunter die Interferenz in Signalwegen, die Hemmung von Enzymen und Zelltransportsysteme .
Wirkmechanismus
The mechanism of action of 4-tBu-PBA is not fully understood, however it is believed to act as a catalyst in the formation of organic molecules. It is also thought to act as a proton donor in the formation of peptides and other organic molecules. Additionally, 4-tBu-PBA can act as a nucleophile, which can react with electrophiles to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tBu-PBA are not well understood. However, it is known that it is not toxic and does not have any adverse effects on the human body. Additionally, it is known to be a weak acid, which means that it is not likely to cause any irritation or adverse reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tBu-PBA in laboratory experiments include its low cost, easy availability, and its ability to form a variety of derivatives. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of 4-tBu-PBA is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The future directions for 4-tBu-PBA are numerous. As mentioned above, it can be used as a building block for the synthesis of a variety of compounds, including peptides, amino acids, and other organic molecules. Additionally, it can be used in the synthesis of fluorescent dyes and labels, which can be used in imaging and detection technologies. Additionally, it can be used in the synthesis of pharmaceuticals, pesticides, and other natural products. Finally, it can be used as a proton donor in the formation of peptides and other organic molecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCFZBVANBKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662872 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863769-40-8 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

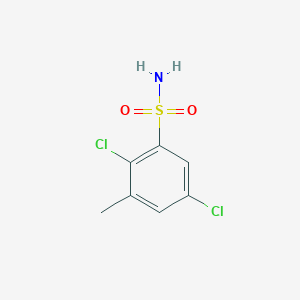
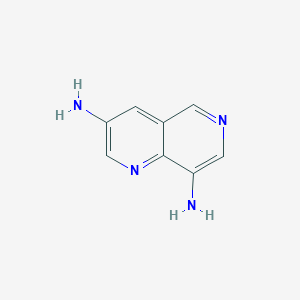

![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

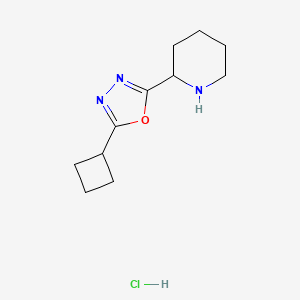
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)
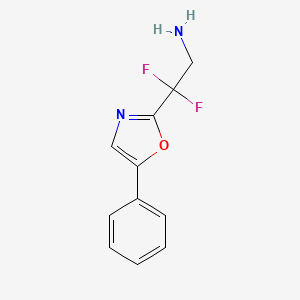
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

